1-Penten-4-yn-3-ol, 1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1-penten-4-yn-3-ol is an organic compound with the molecular formula C11H10O. It is characterized by a phenyl group attached to a penten-4-yn-3-ol backbone. This compound is of interest in organic synthesis due to its unique structure, which combines alkyne, alkene, and alcohol functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-1-penten-4-yn-3-ol can be synthesized through various methods. One common method involves the reaction of ethynylmagnesium bromide with cinnamaldehyde. The procedure typically involves the preparation of ethynylmagnesium bromide in a nitrogen atmosphere, followed by its reaction with cinnamaldehyde in tetrahydrofuran (THF) at low temperatures .
Another method involves the reaction of cinnamaldehyde with sodium acetylide in liquid ammonia, although this method yields a lower percentage of the desired product .
Industrial Production Methods
Industrial production methods for 1-Phenyl-1-penten-4-yn-3-ol are not well-documented in the literature. the laboratory-scale synthesis methods mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1-penten-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Sodium amide (NaNH2) in liquid ammonia is often used to generate acetylide ions for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phenylpent-4-en-3-one or phenylpent-4-en-3-al.
Reduction: 1-Phenylpentane.
Substitution: Various substituted acetylenes depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-1-penten-4-yn-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-1-penten-4-yn-3-ol depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the acetylide ion generated from the alkyne group acts as a nucleophile, attacking electrophilic centers in other molecules. The phenyl group can also participate in π-π interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
1-Phenyl-1-penten-4-yn-3-ol can be compared with similar compounds such as:
1-Phenyl-4-penten-1-yne: Similar structure but different position of the alkyne group.
4-Pentyn-1-ol: Lacks the phenyl group, making it less complex.
1-Pentyn-3-ol: Similar backbone but lacks the phenyl group.
The uniqueness of 1-Phenyl-1-penten-4-yn-3-ol lies in its combination of alkyne, alkene, and alcohol functionalities, along with the presence of a phenyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
31450-17-6 |
---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(E)-1-phenylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C11H10O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-9,11-12H/b9-8+ |
InChI Key |
FZGJGBSLOXLHAL-CMDGGOBGSA-N |
Isomeric SMILES |
C#CC(/C=C/C1=CC=CC=C1)O |
Canonical SMILES |
C#CC(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.